Cas no 1198284-95-5 (4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine)

4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine 化学的及び物理的性質
名前と識別子
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- 4-HYDROXY-4-(3-ISO-PROPYLPHENYL)-1-ISO-PROPYLPIPERIDINE
- 1-ISOPROPYL-4-(3-ISOPROPYLPHENYL)PIPERIDIN-4-OL
- 4-Piperidinol, 1-(1-methylethyl)-4-[3-(1-methylethyl)phenyl]-
- 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine
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- MDL: MFCD07774830
- インチ: 1S/C17H27NO/c1-13(2)15-6-5-7-16(12-15)17(19)8-10-18(11-9-17)14(3)4/h5-7,12-14,19H,8-11H2,1-4H3
- InChIKey: GFXZIRQBOHHQNG-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC=C(C(C)C)C=2)CCN(C(C)C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 23.5
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB426711-5g |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine |
1198284-95-5 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB426711-1g |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine; . |
1198284-95-5 | 1g |
€1621.70 | 2024-04-20 | ||
Ambeed | A245277-1g |
1-Isopropyl-4-(3-isopropylphenyl)piperidin-4-ol |
1198284-95-5 | 97% | 1g |
$474.0 | 2024-04-25 | |
Fluorochem | 397628-1g |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine |
1198284-95-5 | 97.0% | 1g |
£570.00 | 2023-04-23 | |
abcr | AB426711-1 g |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine |
1198284-95-5 | 1g |
€482.30 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1814244-1g |
4-Hydroxy-4-(3-Iso-propylphenyl)-1-iso-propylpiperidine |
1198284-95-5 | 97% | 1g |
¥9377.00 | 2024-08-09 | |
Fluorochem | 397628-5g |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine |
1198284-95-5 | 97.0% | 5g |
£1377.00 | 2023-04-23 | |
abcr | AB426711-5 g |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine |
1198284-95-5 | 5g |
€1,123.50 | 2022-03-02 |
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidineに関する追加情報
Professional Introduction to Compound with CAS No. 1198284-95-5 and Product Name: 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine
The compound with the CAS number 1198284-95-5 and the product name 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates several key functional groups, including hydroxyl and iso-propyl substituents, which contribute to its distinctive chemical properties and reactivity.
In recent years, the exploration of novel piperidine derivatives has become a focal point in the pharmaceutical industry. Piperidine scaffolds are widely recognized for their versatility in drug design, often serving as privileged structures in the development of bioactive molecules. The presence of both hydroxyl and iso-propyl groups in 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine enhances its potential as a lead compound for further optimization. This dual functionality allows for diverse interactions with biological targets, making it a promising candidate for therapeutic intervention.
One of the most compelling aspects of this compound is its structural similarity to known pharmacophores that exhibit significant biological activity. The 3-iso-propylphenyl moiety, in particular, is a critical feature that contributes to the compound's binding affinity and selectivity. Studies have shown that iso-propylphenyl derivatives often exhibit favorable pharmacokinetic properties, which are essential for the development of effective drugs. The hydroxyl group further enhances the compound's potential by enabling hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with remarkable accuracy. Molecular docking simulations and virtual screening have been instrumental in identifying promising candidates like 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine. These computational approaches allow for the rapid evaluation of thousands of compounds, significantly reducing the time and resources required for hit identification. Preliminary studies using these methods suggest that this compound may exhibit inhibitory activity against various enzymes and receptors relevant to human health.
The synthesis of 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to introduce the desired functional groups while maintaining stereochemical integrity. These advances in synthetic chemistry have opened new avenues for the development of complex drug candidates.
In vitro studies have begun to elucidate the pharmacological profile of 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine. Initial experiments indicate that this compound exhibits moderate affinity for certain therapeutic targets, suggesting its potential as a starting point for further drug design. The hydroxyl group appears to play a crucial role in mediating interactions with biological targets, while the iso-propyl substituents contribute to solubility and metabolic stability. These findings are consistent with previous reports on similar piperidine derivatives, reinforcing the hypothesis that this compound may exhibit therapeutic efficacy.
The future direction of research on 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine will likely involve structure-based drug design and optimization. By leveraging insights from computational modeling and experimental data, researchers can refine the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. Additionally, exploring analogs of this compound may reveal new insights into its mechanism of action and potential therapeutic applications.
As our understanding of biological systems continues to evolve, compounds like 4-Hydroxy-4-(3-iso-propylphenyl)-1-iso-propylpiperidine will play an increasingly important role in drug discovery and development. Their unique structural features and promising biological activity make them valuable tools for researchers seeking to develop novel therapeutics. With ongoing advancements in synthetic chemistry and computational biology, the potential applications of this compound are likely to expand significantly in the coming years.
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